GNF179

Beschreibung

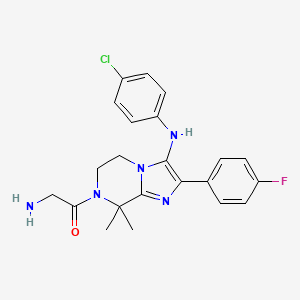

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSKTWYDIHJITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Imidazolopiperazine GNF179: A Technical Guide to its Mechanism of Action Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF179, a member of the imidazolopiperazine (IZP) class of compounds, demonstrates potent antimalarial activity across multiple stages of the Plasmodium falciparum life cycle, including asexual blood stages, liver stages, and transmission stages (gametocytes).[1][2] Its mechanism of action is distinct from many current antimalarials, centering on the disruption of the parasite's secretory pathway. This technical guide provides an in-depth overview of the molecular basis of GNF179's activity, resistance mechanisms, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Targeting the Secretory Pathway

GNF179's primary mode of action involves the perturbation of protein trafficking and export within the parasite.[3] This is achieved through its interaction with components of the endoplasmic reticulum (ER) and Golgi apparatus, leading to a disruption of protein secretion and ultimately, parasite death.

A key protein implicated in the mechanism of GNF179 is the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) .[1][2] PfCARL is a large, multi-transmembrane protein localized to the cis-Golgi apparatus of the parasite.[1] While it is not definitively confirmed as the direct binding target of GNF179, mutations within the pfcarl gene are the primary mediators of high-level resistance to the compound.[1][2][4] This strongly suggests that PfCARL is a critical component of the pathway targeted by GNF179.

The proposed mechanism involves GNF179 inhibiting a process at the ER-Golgi interface, leading to an accumulation of ubiquitinated proteins and ER stress. This disruption of the secretory pathway is critical for the parasite, as it relies on the export of a vast array of proteins to the erythrocyte surface for survival and propagation.

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for GNF179, highlighting its impact on the parasite's secretory pathway.

Caption: Proposed mechanism of GNF179 action on the P. falciparum secretory pathway.

Quantitative Data on GNF179 Activity

The potency of GNF179 has been evaluated against various P. falciparum strains and life cycle stages. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of GNF179 against Asexual Blood Stages of P. falciparum

| Strain | Genotype | IC50 (nM) | Fold Resistance (relative to sensitive parent) | Reference |

| Dd2 | Wild-type pfcarl | 3.1 ± 0.25 | - | [1] |

| NF54 | Wild-type pfcarl | 5.5 ± 0.39 | - | [1] |

| Dd2 | pfcarl I1139K | 1070 ± 107 | ~345 | [1] |

| NF54 | pfcarl L830V | 54 ± 4.2 | ~9.8 | [1] |

| Dd2 | pfcarl S1076N | 101 ± 9.1 | ~32.6 | [1] |

| Dd2 | pfcarl V1103L | 88 ± 7.5 | ~28.4 | [1] |

Table 2: Activity of GNF179 against Other P. falciparum Life Cycle Stages

| Life Cycle Stage | Assay Type | EC50 (nM) | Reference |

| Liver Stage (P. berghei) | In vitro schizont development | 4.5 | [1] |

| Stage V Gametocytes | In vitro viability assay | 9.0 | [1] |

| Transmission Blocking | Standard Membrane Feeding Assay | 5.0 (abolished oocyst formation) | [5] |

Mechanisms of Resistance

As indicated in the quantitative data, mutations in the pfcarl gene are the primary driver of resistance to GNF179.[1][2] Several single nucleotide variations (SNVs) in pfcarl have been identified through in vitro evolution studies and have been shown to confer varying levels of resistance when introduced into sensitive parasite lines using CRISPR/Cas9.[1] The I1139K mutation, for instance, confers a significant increase in the IC50 value.[1] Higher levels of resistance have been observed in parasite lines harboring multiple pfcarl mutations.[1]

Experimental Protocols

In Vitro Drug Susceptibility Testing: SYBR Green I Assay

This assay is commonly used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

Materials:

-

Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)

-

Synchronized ring-stage P. falciparum culture

-

GNF179 stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.2 µl/ml SYBR Green I)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

-

Prepare serial dilutions of GNF179 in complete culture medium in the 96-well plate.

-

Add synchronized ring-stage parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, freeze the plate at -80°C to lyse the red blood cells.

-

Thaw the plate and add 100 µl of lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader.

-

Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Generation of Resistant Mutants and Validation via CRISPR/Cas9

This workflow outlines the process of generating GNF179-resistant parasites and validating the role of specific mutations.

Caption: Experimental workflow for identifying and validating GNF179 resistance mutations.

CRISPR/Cas9 Protocol Outline:

-

Design: A specific single-guide RNA (sgRNA) is designed to target a region in the gene of interest (e.g., pfcarl) in a wild-type parasite line (e.g., Dd2 or NF54). A donor DNA template is synthesized containing the desired mutation flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the cut site.

-

Vector Construction: The sgRNA is cloned into a U6 promoter-driven expression plasmid. The donor template is cloned into a separate plasmid.

-

Transfection: A two-plasmid system is often used. One plasmid expresses Cas9 and the other contains the sgRNA expression cassette and the donor repair template.[1] These plasmids are co-transfected into uninfected erythrocytes, which are then mixed with a synchronized parasite culture.

-

Selection and Cloning: Transfected parasites are selected using a drug-selectable marker. Once a stable population is established, clonal lines are obtained by limiting dilution.

-

Verification: Successful editing is confirmed by Sanger sequencing of the target locus. The phenotypic consequence (i.e., change in GNF179 susceptibility) is then determined using the SYBR Green I assay.[1]

Protein Localization via Immunofluorescence Assay (IFA)

This protocol is used to determine the subcellular localization of proteins like PfCARL.

Materials:

-

Synchronized P. falciparum culture (schizont stage)

-

Poly-L-lysine coated slides

-

Fixation solution (e.g., 4% paraformaldehyde, 0.0075% glutaraldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., rabbit anti-PfCARL, mouse anti-ERD2 for cis-Golgi)

-

Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Adhere a thin smear of infected red blood cells to a poly-L-lysine coated slide.

-

Fix the cells with fixation solution for 20 minutes at room temperature.

-

Permeabilize the cells with permeabilization solution for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Wash the slides three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies and DAPI (diluted in blocking solution) for 1 hour in the dark.

-

Wash the slides three times with PBS.

-

Mount the slides with antifade mounting medium.

-

Visualize using a fluorescence microscope, capturing images in the appropriate channels.

Conclusion

GNF179 represents a promising class of antimalarial compounds with a multi-stage activity profile and a mechanism of action centered on the disruption of the parasite's secretory pathway. Understanding its interaction with PfCARL and the downstream consequences on protein trafficking is crucial for its continued development and for anticipating and overcoming potential resistance. The experimental protocols detailed herein provide a framework for the continued investigation of GNF179 and other imidazolopiperazines, facilitating further research into this important class of antimalarials.

References

- 1. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Target Identification and Validation of GNF179

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target identification and validation of GNF179, a potent imidazolopiperazine (IZP) antimalarial compound. It consolidates key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction to GNF179

GNF179 is an optimized 8,8-dimethyl imidazolopiperazine analog with demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] It is a close analog of KAF156 (Ganaplacide), a compound that has advanced to clinical trials.[2][3] The imidazolopiperazine class is of significant interest due to its novel mechanism of action, which is crucial in the face of emerging resistance to current antimalarial therapies.[2][4][5] GNF179 exhibits excellent potency against asexual blood stages, liver stages, and also prevents parasite transmission.[2]

Target Identification and Mechanism of Action

While a single, definitive molecular target for GNF179 remains to be conclusively elucidated, a substantial body of evidence points towards the disruption of the parasite's intracellular secretory pathway as its primary mechanism of action.[4][5][6][7]

Key Findings:

-

ER Stress and Protein Trafficking: GNF179 treatment leads to endoplasmic reticulum (ER) stress, inhibiting protein folding, sorting, and trafficking.[3][6][7] This disrupts the establishment of new permeation pathways necessary for parasite survival and proliferation.[4][5][6]

-

Localization: Fluorescently-conjugated GNF179 has been shown to co-localize with ER-tracker dyes in early-stage parasites, supporting the hypothesis that it acts within this compartment.[6][8]

-

Interacting Proteins: Using proteomic affinity chromatography and cellular thermal shift assays (CETSA), a putative dynamin-like GTPase has been identified as a protein that interacts with GNF179.[9] This protein is predicted to be essential in P. falciparum.[9]

-

Metabolic Impact: Untargeted metabolomics studies have shown that GNF179 is a slow-acting compound, eliciting minimal discernible metabolic changes within a 2.5-hour exposure window, in stark contrast to fast-acting drugs like dihydroartemisinin (DHA).[10]

The proposed mechanism involves GNF179 interfering with processes within the ER and Golgi apparatus, leading to an accumulation of misfolded proteins and triggering the unfolded protein response (UPR), which is ultimately detrimental to the parasite.[2]

Resistance Mechanisms

A consistent finding across multiple studies is that resistance to GNF179 and other imidazolopiperazines is primarily mediated by mutations in the P. falciparum cyclic amine resistance locus (PfCARL, PF3D7_0321900).[2][11]

-

PfCARL as a Multidrug Resistance Gene: PfCARL is a protein of unknown function localized to the cis-Golgi apparatus.[2] Mutations in PfCARL have been shown to confer resistance to structurally unrelated compounds, suggesting it functions as a multidrug resistance gene rather than the direct target of GNF179.[2][11]

-

Other Resistance-Associated Genes: In addition to PfCARL, mutations in pfugt (UDP-galactose transporter, PF3D7_1113300) and pfact (acetyl-CoA transporter, PF3D7_1036800) have also been identified in GNF179-resistant parasite lines.[3][12]

The development of resistance through mutations in these genes, which are involved in transport and trafficking, further supports the hypothesis that GNF179's mode of action is related to the secretory pathway.

Quantitative Data Summary

The following tables summarize the reported efficacy and pharmacokinetic properties of GNF179.

Table 1: In Vitro Efficacy of GNF179 against P. falciparum

| Strain/Condition | GNF179 IC₅₀ (nM) | Notes | Reference(s) |

| Asexual Blood Stages | |||

| W2 (multidrug resistant) | 4.8 | [1] | |

| Dd2 (wild-type) | 3.1 - 5.1 | Baseline sensitivity | [2][12] |

| NF54 (wild-type) | 5.5 | Baseline sensitivity | [2] |

| Dd2 + DTT | 0.38 | 5-fold sensitization with UPR induction | [2] |

| NF54 + DTT | 1.2 | [2] | |

| Resistant Lines (CRISPR-edited) | |||

| Dd2 pfcarl I1139K | 1400 | ~275-fold resistance | [2] |

| Dd2 pfugt F37V | 926.4 | 183-fold resistance | [12] |

| Dd2 pfact S242* (stop) | >1800 | >350-fold resistance | [12] |

| Other Stages | |||

| Liver Stage (generic) | 4.5 | [2] | |

| Stage V Gametocytes | 9.0 (EC₅₀) | Potent transmission-blocking activity | [2] |

Table 2: Pharmacokinetic Parameters of GNF179 in Mice

| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T½ (hours) | AUC (ng·h/mL) | F (%) | Reference(s) |

| IV | 3 | 1150 (C₀) | 7.9 | 1580 | N/A | [1] |

| PO | 20 | 560 | 9.6 | 6380 | 51 | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

5.1 In Vitro Drug Susceptibility Testing (SYBR Green I Assay)

This assay is commonly used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.

-

Parasite Culture: Asynchronous P. falciparum cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

-

Assay Plate Preparation: The compound of interest (GNF179) is serially diluted in culture medium in a 96-well plate.

-

Incubation: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of ~0.5-1% and a hematocrit of 2%. Plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Once thawed, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a nonlinear regression model (e.g., log[inhibitor] vs. response).

5.2 Cellular Thermal Shift Assay (CETSA) for Target Identification

CETSA identifies protein targets by observing changes in their thermal stability upon ligand binding.[13][14]

-

Sample Preparation: P. falciparum-infected red blood cells are enriched (e.g., using magnetic separation) and lysed to release parasites.

-

Compound Treatment: The intact parasites or parasite lysate is divided into aliquots and treated with either GNF179 or a vehicle control (e.g., DMSO).

-

Thermal Challenge: The aliquots are heated to a range of different temperatures (for melt curve analysis) or a single specific temperature (for isothermal dose-response). This causes proteins to denature and aggregate.

-

Separation of Soluble Fraction: Samples are centrifuged to pellet the aggregated proteins. The supernatant containing the soluble, non-denatured proteins is collected.

-

Proteomic Analysis (LC-MS/MS):

-

Proteins in the soluble fraction are digested into peptides.

-

Peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: The abundance of each protein in the soluble fraction is quantified across different temperatures and treatment conditions. A protein that binds GNF179 will typically show increased thermal stability (i.e., more of it remains soluble at higher temperatures) compared to the vehicle control. This "thermal shift" identifies it as a potential target.

Conclusion

GNF179 is a powerful antimalarial compound from the imidazolopiperazine class that functions by disrupting the secretory pathway of Plasmodium falciparum, leading to ER stress and parasite death. While a putative dynamin-like GTPase has been identified as an interacting partner, the primary mechanism of resistance involves mutations in the Golgi-localized protein PfCARL, which likely acts as a multidrug resistance factor. The comprehensive data gathered through genetic, proteomic, and cellular assays provide a robust foundation for the continued development of imidazolopiperazines and for anticipating and monitoring potential clinical resistance. The experimental frameworks detailed herein serve as a guide for future research into novel antimalarial compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. malariaworld.org [malariaworld.org]

- 5. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Target Identification and Validation of the Imidazolopiperazine Class of Antimalarials [escholarship.org]

- 10. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

GNF179 effect on Plasmodium liver stages

An In-depth Technical Guide on the Effect of GNF179 on Plasmodium Liver Stages

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria eradication efforts are critically dependent on the development of novel therapeutics that target multiple stages of the Plasmodium life cycle, particularly the clinically silent liver stage, to prevent the onset of disease (causal prophylaxis). The imidazolopiperazines (IZPs) represent a promising class of antimalarial compounds with demonstrated activity against liver, blood, and transmission stages. This document provides a detailed technical overview of GNF179, a key representative of the IZP class, focusing on its profound effects on Plasmodium liver stages. We consolidate quantitative data, outline experimental protocols, and visualize its mechanism of action and associated resistance pathways.

Mechanism of Action: Targeting the Secretory Pathway

GNF179 exerts its primary effect by arresting the development of Plasmodium parasites at the earliest stages of liver infection.[1] High-resolution microscopy reveals that parasites treated with GNF179 fail to develop beyond the initial small, rounded trophozoite stage, an effect observed even earlier than that of established antimalarials like atovaquone.[1]

The molecular mechanism is distinct from many known antimalarials. GNF179 does not target the parasite's cytochrome bc1 complex or rapidly inhibit protein biosynthesis in the same manner as cycloheximide.[1] Instead, accumulating evidence points towards the parasite's intracellular secretory pathway as the primary target.[2][3] Studies using fluorescently-conjugated GNF179 show that the compound localizes to the endoplasmic reticulum (ER) in early-stage parasites.[2][3][4][5] Treatment with IZPs like GNF179 leads to ER expansion, inhibits protein trafficking, and blocks the establishment of new permeation pathways essential for parasite survival and growth within the hepatocyte.[2][3] This disruption of the ER and Golgi-related processes ultimately halts parasite development.

References

- 1. Imaging of Plasmodium liver stages to drive next-generation antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

GNF179's Potent Campaign Against Asexual Malaria Parasites: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antimalarial compound GNF179 and its activity against the asexual blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action.

GNF179, an imidazolopiperazine compound, has demonstrated potent low nanomolar efficacy against asexual blood stages of P. falciparum.[1] Its unique mechanism of action, targeting the parasite's secretory pathway, offers a promising avenue for the development of new antimalarial therapies, particularly in the face of growing resistance to existing drugs.

Quantitative Efficacy of GNF179

The inhibitory activity of GNF179 has been quantified across various strains of P. falciparum, including both drug-sensitive and drug-resistant lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values consistently highlight its potent parasiticidal effects.

| Strain | Resistance Phenotype | IC50 (nM) | EC50 (nM) | Reference |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 3.1 ± 0.25 | - | [1] |

| NF54 | Drug-sensitive | 5.5 ± 0.39 | 9 | [1] |

| KAD452-R3 | KAF156-resistant (pfcarl mutations) | - | >10,000 | [2][3] |

| Dd2 pfcarl P822L | GNF179-selected mutant | >300 | - | [1] |

| Dd2 pfcarl S1076I | GNF179-selected mutant | >300 | - | [1] |

| NF54 pfcarl L830V | CRISPR-edited mutant | - | 2550 | [1] |

Table 1: In Vitro Activity of GNF179 Against Asexual Blood Stages of P. falciparum

Data compiled from multiple studies illustrates the potent low-nanomolar activity of GNF179 against wild-type parasite strains. Notably, resistance to GNF179 is strongly associated with mutations in the P. falciparum cyclic amine resistance locus (pfcarl), leading to a significant increase in IC50 and EC50 values.[1][2]

| Compound Conjugate | Wild-Type (nM) | KAF156-Resistant (KAD452-R3) (nM) | Reference |

| GNF179 | 5 | >10,000 | [2][4] |

| GNF179-Coumarin1 | 1200 | >10,000 | [2][3][4] |

| GNF179-NBD | 19 | >10,000 | [2][3][4] |

Table 2: Activity of GNF179 and its Fluorescent Conjugates

Fluorescently-tagged versions of GNF179, while showing reduced potency compared to the parent compound, retain their mechanism of action, as evidenced by the cross-resistance observed in the KAF156-resistant strain.[3][4]

Mechanism of Action: Disruption of the Secretory Pathway

GNF179 exerts its antimalarial effect by targeting the intracellular secretory pathway of the parasite, leading to endoplasmic reticulum (ER) stress and the inhibition of protein trafficking.[2][5] This disruption prevents the proper sorting and export of proteins essential for parasite survival and the remodeling of the host red blood cell.

The compound has been shown to localize to the ER of early-stage parasites.[2][3] Treatment with GNF179 results in the accumulation of ubiquitinated proteins, a hallmark of ER stress, and morphological changes including ER expansion.[4] This mode of action is distinct from many current antimalarials that target processes like hemoglobin digestion or folate synthesis.

Caption: Proposed mechanism of action for GNF179 in P. falciparum.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of GNF179.

In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I-based)

This assay is widely used to determine the IC50 values of antimalarial compounds.

1. Parasite Culture:

-

P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL hypoxanthine.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Parasite cultures are synchronized at the ring stage by two consecutive treatments with 5% D-sorbitol.

2. Assay Procedure:

-

A stock solution of GNF179 is prepared in dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of GNF179 are prepared in culture medium in a 96-well black, clear-bottom microtiter plate.

-

Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

-

The plate is incubated for 72 hours under the standard culture conditions.

-

Following incubation, the plate is frozen at -80°C to lyse the red blood cells.

-

The plate is thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I) is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Caption: Workflow for the SYBR Green I-based susceptibility assay.

Protein Export Inhibition Assay

This assay assesses the effect of GNF179 on the trafficking of parasite proteins to the host red blood cell.

1. Parasite Line:

-

A P. falciparum line expressing a reporter protein fused to Green Fluorescent Protein (GFP) and a PEXEL export signal (e.g., KAHRP-GFP) is used.

2. Treatment and Imaging:

-

Synchronized ring-stage parasites are treated with a sublethal concentration of GNF179 (e.g., 5 nM for sensitive strains) or a vehicle control (DMSO) for 16-24 hours.

-

At the trophozoite stage, the infected red blood cells are harvested.

-

For immunofluorescence, the cells are fixed, permeabilized, and stained with primary antibodies against GFP and ER-resident proteins (e.g., PfPDI) or Golgi markers (e.g., PfERD2).

-

Fluorescently labeled secondary antibodies are used for detection.

-

Cells are imaged using confocal microscopy to observe the localization of the GFP-tagged reporter protein.

3. Analysis:

-

In untreated parasites, the GFP signal is expected to be observed in the red blood cell cytoplasm, indicating successful export.

-

In GNF179-treated parasites, inhibition of protein export results in the accumulation of the GFP signal within the parasite, often co-localizing with ER or Golgi markers.

Caption: Experimental workflow for the protein export inhibition assay.

References

GNF179: A Technical Guide to its Transmission-Blocking Potential in Malaria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific data and methodologies surrounding GNF179, an imidazolopiperazine compound with significant potential as a transmission-blocking agent in the fight against malaria. This document provides a consolidated resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Executive Summary

GNF179, a close analog of the clinical candidate ganaplacide (KAF156), demonstrates potent activity against multiple life-cycle stages of Plasmodium falciparum, including the sexual stages responsible for transmission from human to mosquito. Its primary mechanism of action involves the disruption of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and the inhibition of essential protein trafficking. This multifaceted activity profile makes GNF179 a compelling subject for ongoing malaria eradication research.

Data Presentation: In Vitro Efficacy of GNF179

The following tables summarize the in vitro activity of GNF179 against asexual and sexual stages of P. falciparum.

Table 1: In Vitro Activity of GNF179 against Asexual Stages of Plasmodium falciparum

| Parasite Strain | Assay Method | IC50 (nM) | Reference |

| Dd2 (drug-resistant) | SYBR Green I | 3.1 ± 0.25 | [1] |

| NF54 (drug-sensitive) | SYBR Green I | 5.5 ± 0.39 | [1] |

| W2 (multidrug-resistant) | Not Specified | 4.8 | [2] |

Table 2: In Vitro and Ex Vivo Activity of GNF179 against Sexual Stages (Gametocytes) of Plasmodium falciparum

| Parasite Stage/Isolate | Assay Method | Endpoint | Concentration for Complete Inhibition | Reference |

| Stage V Gametocytes | Cellular Assay | EC50 | 9 nM | [1] |

| Field-isolated Gametocytes | Ex Vivo DMFA | Oocyst Formation | 5 nM | [3] |

Experimental Protocols

Asexual Stage Drug Susceptibility Testing: SYBR Green I-Based Assay

This protocol is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

a. Parasite Culture:

-

P. falciparum strains (e.g., Dd2, NF54) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Cultures are synchronized at the ring stage prior to the assay.

b. Assay Procedure:

-

Serially dilute GNF179 in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasites at a final parasitemia of 0.5-1% and a hematocrit of 2%.

-

Incubate the plates for 72 hours under standard culture conditions.

-

After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye. SYBR Green I intercalates with parasite DNA.

-

Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Gametocyte Viability and Transmission-Blocking Assays

This assay assesses the direct effect of GNF179 on the viability of mature, transmissible stage V gametocytes.

a. Gametocyte Production:

-

Induce gametocytogenesis in P. falciparum cultures.

-

Mature gametocytes to stage V over approximately 12-14 days.

b. Assay Procedure:

-

Purify mature stage V gametocytes.

-

Expose the gametocytes to serial dilutions of GNF179 for a defined period (e.g., 48 hours).

-

Assess gametocyte viability using methods such as:

-

ATP quantification: Measure the intracellular ATP levels, which correlate with cell viability.

-

Flow cytometry: Use fluorescent viability dyes to differentiate between live and dead gametocytes.

-

Microscopy: Morphological assessment of gametocyte integrity.

-

-

Determine the 50% effective concentration (EC50) from the dose-response curve.

The SMFA and its ex vivo adaptation, the DMFA, are the gold-standard assays to evaluate the transmission-blocking activity of a compound.[4][5][6]

a. Assay Components:

-

Mature P. falciparum stage V gametocytes (from in vitro culture or field isolates).

-

Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae).

-

Membrane feeding apparatus.

b. Assay Procedure:

-

Mix mature gametocytes with human erythrocytes and serum to create an infectious blood meal.

-

Add GNF179 at various concentrations to the blood meal. A control group receives the vehicle (e.g., DMSO) only.

-

Allow mosquitoes to feed on the blood meal through an artificial membrane for a defined period.

-

Maintain the engorged mosquitoes for 7-10 days to allow for oocyst development in the midgut.

-

Dissect the mosquito midguts and stain with mercurochrome to visualize and count the oocysts.

-

Determine the transmission-blocking activity by comparing the number of oocysts in the GNF179-treated groups to the control group. The percentage reduction in oocyst intensity and prevalence is calculated. A study using an ex vivo DMFA with field-isolated gametocytes demonstrated that GNF179 completely inhibited oocyst formation at a concentration of 5 nM.[3]

Protein Export Inhibition Assay

This assay investigates the effect of GNF179 on the trafficking of parasite proteins to the host red blood cell.

a. Transgenic Parasite Line:

-

Utilize a P. falciparum line expressing a reporter protein (e.g., Green Fluorescent Protein - GFP) fused to a parasite protein that is normally exported into the red blood cell.

b. Assay Procedure:

-

Synchronize the transgenic parasites at the ring or early trophozoite stage.

-

Treat the parasites with GNF179 at a concentration known to affect parasite growth. Include a known protein export inhibitor (e.g., Brefeldin A) as a positive control.

-

Incubate for a period that allows for protein expression and export (e.g., 18-24 hours).

-

Observe the localization of the GFP-tagged protein using fluorescence microscopy.

-

Inhibition of protein export is indicated by the retention of the fluorescent signal within the parasite, whereas in untreated controls, the signal is observed in the red blood cell cytoplasm.

Mechanism of Action: Signaling Pathways and Workflows

GNF179's primary mechanism of action is the disruption of the Plasmodium falciparum intracellular secretory pathway.[7] This leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and ultimately inhibiting the export of proteins essential for parasite survival and host cell remodeling.

Caption: Mechanism of GNF179 action on the Plasmodium secretory pathway.

The imidazolopiperazines, including GNF179, are thought to interfere with protein folding, sorting, and trafficking within the ER. This disruption leads to the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and causing ER stress. The subsequent inhibition of protein export prevents the parasite from modifying the host red blood cell, a process crucial for nutrient uptake and immune evasion, ultimately leading to parasite death.

Caption: Experimental workflow for the Standard Membrane Feeding Assay (SMFA).

This workflow outlines the key steps in assessing the transmission-blocking potential of GNF179 using the gold-standard SMFA. The process begins with the culture of mature gametocytes, which are then mixed with blood and treated with GNF179 before being fed to mosquitoes. After an incubation period, the mosquito midguts are dissected to quantify oocyst formation, providing a direct measure of the compound's ability to block transmission.

Conclusion

GNF179 exhibits potent transmission-blocking activity against Plasmodium falciparum by disrupting the parasite's essential secretory pathway. The data and methodologies presented in this guide underscore its significance as a tool for research and a potential lead for the development of novel antimalarial therapies aimed at eradicating malaria. Further investigation into its precise molecular targets and mechanisms of resistance will be crucial for its future development.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Alternative Protein Secretion in the Malaria Parasite Plasmodium falciparum | PLOS One [journals.plos.org]

- 3. A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of the transmission blocking activity of antimalarial compounds by membrane feeding assays using natural Plasmodium falciparum gametocyte isolates from West-Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SEY1 Protein in GNF179 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF179, a potent imidazolopiperazine analog, has demonstrated significant antimalarial activity. Recent research has elucidated that its mechanism of action is intrinsically linked to the Plasmodium SEY1 protein, a dynamin-like GTPase crucial for maintaining the structural integrity of the endoplasmic reticulum (ER). This technical guide provides an in-depth analysis of the interaction between GNF179 and SEY1, summarizing key quantitative data, detailing experimental protocols used to uncover this relationship, and visualizing the associated biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in parasitology and drug development, offering insights into a novel druggable target for antimalarial therapies.

Introduction to GNF179 and SEY1

GNF179 is an orally active antimalarial compound with potent activity against multiple stages of the Plasmodium life cycle, including drug-resistant strains.[1][2][3] Its mode of action has been a subject of intense investigation, with initial studies pointing towards disruption of the parasite's secretory pathway and induction of ER stress.[4][5][6]

SEY1, or Synthetic Enhancer of YOP1, is a dynamin-like GTPase that plays a critical role in homotypic fusion of ER membranes.[7][8][9][10][11] This process is essential for maintaining the tubular network structure of the ER.[8][12] SEY1 homologues are found in various organisms, including yeast (Saccharomyces cerevisiae) and the malaria parasite, Plasmodium falciparum.[7][12] In P. falciparum, SEY1 has been identified as an essential gene, making it an attractive target for therapeutic intervention.[7][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the interaction between GNF179 and SEY1.

Table 1: In Vitro Potency of GNF179

| Parameter | Value | Organism/Strain | Reference |

| IC50 | 4.8 nM | P. falciparum (W2, multidrug-resistant) | [1] |

| IC50 (unmodified) | 5 nM | P. falciparum | [14] |

| IC50 (NBD-conjugated) | 19 nM | P. falciparum | [14] |

| IC50 (Coumarin-1-conjugated) | 1.2 µM | P. falciparum | [14] |

| EC50 (WT Gametocytes) | 9 nM | P. falciparum (NF54) | [2] |

| EC50 (PfCARL L830V Gametocytes) | 2.55 µM | P. falciparum (NF54) | [2] |

Table 2: Effect of GNF179 on Plasmodium vivax SEY1 (PvSEY1) GTPase Activity

| Condition | GTPase Activity | Reference |

| PvSEY1-myc lysate | Baseline | [7] |

| + 125 µM GNF179 | Significantly inhibited | [7] |

| + 125 µM Artemisinin (control) | No significant inhibition | [7] |

Table 3: Morphological Changes in P. falciparum upon GNF179 Treatment

| Organelle | Observation | Mean Distance from Nucleus (DMSO) | Mean Distance from Nucleus (GNF179) | Reference |

| Endoplasmic Reticulum | Altered morphology | N/A | N/A | [7] |

| Golgi Apparatus | Detached from the nucleus | 0.466 µm +/- 0.591 µm | 1.46 µm +/- 0.96 µm | [7] |

Signaling and Functional Pathways

The interaction between GNF179 and SEY1 disrupts the normal functioning of the ER, a critical organelle for protein synthesis and lipid metabolism.

SEY1-Mediated Endoplasmic Reticulum Fusion

SEY1 facilitates the fusion of ER membranes through a GTP-dependent mechanism. This process is vital for maintaining the interconnected tubular network of the ER.

Caption: SEY1-mediated ER membrane fusion pathway and its inhibition by GNF179.

GNF179's Impact on the Secretory Pathway

By inhibiting SEY1, GNF179 causes significant stress on the ER, leading to downstream effects on protein trafficking and the morphology of the Golgi apparatus. This disruption of the secretory pathway is a key contributor to the compound's antimalarial activity.

Caption: The downstream effects of GNF179 on the parasite's secretory pathway.

Experimental Protocols

The identification of SEY1 as the target of GNF179 was the result of a multi-faceted approach employing cutting-edge experimental techniques.

Target Identification Workflow

A combination of chemical genetics and proteomic affinity chromatography was used to pinpoint SEY1 as a primary target of GNF179.[7][13][15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganaplacide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. malariaworld.org [malariaworld.org]

- 6. researchgate.net [researchgate.net]

- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dynamin-like GTPase Sey1p mediates homotypic ER fusion in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SEY1 | SGD [yeastgenome.org]

- 10. The dynamin-like GTPase Sey1p mediates homotypic ER fusion in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target Identification and Validation of the Imidazolopiperazine Class of Antimalarials [escholarship.org]

GNF179's Impact on Parasite Endoplasmic Reticulum Stress: A Technical Guide

Executive Summary: The imidazolopiperazine (IZP) GNF179 is a potent, multi-stage antimalarial compound. Its mechanism of action is distinct from classical antimalarials, centering on the disruption of the parasite's secretory pathway. Evidence indicates that GNF179 localizes to the endoplasmic reticulum (ER), where it inhibits protein trafficking, leading to ER stress and the accumulation of unfolded proteins. This ultimately overwhelms the parasite's minimal Unfolded Protein Response (UPR) capacity, resulting in cell death. Chemical induction of the UPR sensitizes parasites to GNF179, confirming the link between its antimalarial activity and the integrity of the ER and protein export pathways. This document provides a technical overview of these processes, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to GNF179 and the Parasite Secretory Pathway

GNF179 is a member of the imidazolopiperazine (IZP) class of compounds, which includes the clinical candidate KAF156 (Ganaplacide).[1][2] These molecules exhibit potent activity against multiple life-cycle stages of Plasmodium parasites, including asexual blood stages, liver stages, and transmission stages (gametocytes).[1] A key feature of the Plasmodium parasite's lifecycle within human erythrocytes is its extensive remodeling of the host cell. To achieve this, the parasite exports hundreds of proteins, placing a heavy reliance on its secretory pathway, which begins in the endoplasmic reticulum (ER).[3] The ER is responsible for the correct folding and modification of these secreted and membrane-bound proteins. Any disruption to this pathway can induce ER stress, a state characterized by the accumulation of misfolded or unfolded proteins.[4]

Mechanism of Action: Targeting the ER and Protein Trafficking

GNF179's primary mechanism of action involves the disruption of the parasite's intracellular secretory pathway.[5][6] Cellular localization studies using fluorescently-conjugated GNF179 have demonstrated that the compound co-localizes with ER-tracker dyes, confirming its accumulation in the parasite's endoplasmic reticulum.[7][8]

Upon localization to the ER, GNF179 is understood to:

-

Inhibit Protein Sorting and Trafficking: The compound prevents the proper sorting and transport of newly synthesized proteins.[5][6]

-

Block Protein Export: Treatment with GNF179 leads to the accumulation of proteins within the parasite, indicating an impairment of protein export from the ER/Golgi complex.[7]

-

Cause ER Expansion: The disruption of protein trafficking and subsequent accumulation of cargo leads to a noticeable expansion of the ER.[2]

This cascade of effects suggests that GNF179 does not have a single protein target but rather disrupts a crucial process within the secretory pathway, leading to a lethal bottleneck in protein export.

Induction of Endoplasmic Reticulum Stress

The blockage of protein trafficking by GNF179 inevitably leads to an accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress.[5]

3.1 The Parasite Unfolded Protein Response (UPR)

In most eukaryotes, ER stress activates a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore homeostasis by upregulating ER chaperones, enhancing protein degradation pathways, and transiently attenuating protein translation.[4] However, bioinformatic analyses reveal that Plasmodium falciparum lacks the canonical transcriptional arms of the UPR.[9] The parasite does possess a PERK-like kinase, which can phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α).[3] This phosphorylation leads to a global attenuation of protein synthesis, buying the cell time to resolve the stress.[3][9] Due to its lack of a robust transcriptional response, the parasite is considered hypersensitive to ER stress.[3][9]

3.2 Evidence for GNF179-Induced ER Stress

The link between GNF179's activity and ER stress is strongly supported by chemical sensitization experiments. Inducing a mild ER stress in parasites using dithiothreitol (DTT), a reducing agent that disrupts protein disulfide bond formation, significantly enhances their sensitivity to GNF179.[1] This suggests that the parasite's ability to cope with GNF179 is dependent on its protein-folding capacity; when that capacity is already compromised by DTT, the effects of GNF179 become more potent.[1] Conversely, parasite lines with mutations in the P. falciparum cyclic amine resistance locus (pfcarl), a Golgi-localized protein implicated in drug resistance, do not exhibit this sensitization, further linking the drug's mechanism to the secretory pathway.[1]

Quantitative Analysis of GNF179 Activity

The potency of GNF179 has been quantified in several studies, highlighting its efficacy and the impact of ER stress on its activity.

Table 1: In Vitro Potency of GNF179 against P. falciparum

| Parasite Stage / Strain | Assay Type | IC50 / EC50 (nM) | Reference |

|---|---|---|---|

| Asexual Blood Stage (General) | - | ~6 | [1] |

| Asexual Blood Stage (W2 Strain) | - | 4.8 | [10] |

| Stage V Gametocytes | MitoTracker Viability | 9 |[1] |

Table 2: Sensitization of Wild-Type P. falciparum to GNF179 under DTT-Induced ER Stress

| Parasite Strain | Condition | GNF179 IC50 (nM) | Fold Sensitization | Reference |

|---|---|---|---|---|

| Dd2 | GNF179 alone | 3.1 ± 0.25 | - | [1] |

| Dd2 | GNF179 + 200 nM DTT | 0.38 ± 0.1 | ~8x | [1] |

| NF54 | GNF179 alone | 5.5 ± 0.39 | - | [1] |

| NF54 | GNF179 + 200 nM DTT | 1.2 ± 0.22 | ~5x |[1] |

Key Experimental Methodologies

5.1 Parasite Culture and Drug Susceptibility Assays

-

Parasite Culture: P. falciparum strains are maintained in vitro in human erythrocytes (O+) at a defined hematocrit (e.g., 2-4%) in RPMI 1640 medium supplemented with AlbuMAX or human serum, under a low-oxygen gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[1][11]

-

SYBR Green I Assay: This is the standard method for determining IC50 values. Asynchronous or synchronized ring-stage parasites are plated in 96-well plates with serial dilutions of the test compound (e.g., GNF179). After a 72-hour incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added. The fluorescence, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a plate reader (excitation ~485 nm, emission ~530 nm).[1][12][13] IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

5.2 ER Stress Induction and Analysis

-

Chemical Induction: To induce ER stress, parasite cultures are pre-exposed to a low concentration of Dithiothreitol (DTT), typically 200 nM, for a short period (e.g., 4 hours) before the addition of GNF179.[1] Higher concentrations (e.g., 10 mM for 1 hour) can be used to study the parasite's acute response to severe ER stress.[9][14]

-

Analysis of UPR Markers: The activation of the parasite's UPR can be assessed by Western blot analysis for the phosphorylation of eIF2α using a phospho-specific antibody.[9]

5.3 Cellular Localization Studies

-

Methodology: Live-cell fluorescence microscopy is used to determine the subcellular localization of GNF179.

-

Protocol: Parasites are incubated with a fluorescently labeled version of GNF179 (e.g., GNF179-NBD or GNF179-Coumarin1) and a commercially available live-cell organelle stain, such as ER-Tracker™ Red.[2][7] After a short incubation (e.g., 30 minutes), the parasites are washed, and images are captured using a fluorescence microscope to assess the colocalization of the signals.[7]

Visualized Pathways and Workflows

Caption: GNF179 inhibits the secretory pathway, causing ER stress and parasite death.

Caption: Workflow for assessing GNF179 sensitization under induced ER stress.

Caption: GNF179-induced stress overwhelms the parasite's limited UPR capacity.

Conclusion

GNF179 represents a class of antimalarials with a novel mechanism of action centered on the disruption of the parasite's secretory pathway. By localizing to the ER and inhibiting protein trafficking, it induces a state of ER stress that the parasite is ill-equipped to handle due to its minimal UPR. The resulting accumulation of unfolded proteins is cytotoxic, leading to parasite death. The potent, multi-stage activity of GNF179 underscores the parasite's reliance on a high-fidelity secretory system and validates this pathway as a key target for the development of next-generation antimalarial therapies.

References

- 1. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unfolded Protein Response in Malaria Parasite [etd.iisc.ac.in]

- 4. Frontiers | Endoplasmic Reticulum Stress, a Target for Drug Design and Drug Resistance in Parasitosis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Endoplasmic Reticulum Stress Triggers Gametocytogenesis in the Malaria Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iddo.org [iddo.org]

- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Oral Administration of GNF179 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral administration of the imidazolopiperazine compound GNF179 in mouse models of parasitic diseases. The information compiled is intended to guide preclinical research into the efficacy, pharmacokinetics, and mechanism of action of this promising antimalarial candidate.

Application Note 1: Antimalarial Efficacy in Plasmodium Infection Models

GNF179, a member of the imidazolopiperazine (IZP) class, has demonstrated potent activity against multiple life-cycle stages of Plasmodium parasites, making it a subject of significant interest for both treatment and prophylactic applications.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize key quantitative data for imidazolopiperazine compounds in mouse models. While specific data for GNF179 is limited in publicly available literature, data from closely related analogs within the same class provide a strong indication of its expected performance.

Table 1: In Vivo Antimalarial Efficacy of Imidazolopiperazines (Oral Administration)

| Mouse Model | Parasite Species | Dosing Regimen | Efficacy Endpoint | Result | Citation |

| N/A | Plasmodium spp. | 10 mg/kg (single dose) | Prophylaxis | Complete protection from mosquito-borne infection | |

| Swiss Mice | P. berghei | 100 mg/kg (single dose) | Parasitemia Reduction (4-Day Test) | 99.4% reduction | [1] |

| Swiss Mice | P. berghei | 30 mg/kg (single dose) | Parasitemia Reduction (4-Day Test) | 99.5% reduction | [2] |

| Swiss Mice | P. berghei | 2.2 mg/kg | ED₉₉ (99% Effective Dose) | 2.2 mg/kg | [2] |

| Swiss Mice | P. berghei | 26.5 mg/kg | ED₉₉ (99% Effective Dose) | 26.5 mg/kg (unsubstituted core analog) | [2] |

Table 2: Representative Pharmacokinetic Parameters of an Imidazolopiperazine in Rats (Oral Administration)

| Parameter | Value |

| Dose | 10 mg/kg |

| Cmax | 32.2 ng/mL |

| Tmax | N/A |

| AUC | N/A |

| Oral Bioavailability (F%) | 6.91% |

| Half-life (t½) | 3.67 hours |

| Note: This data is for a related chalcone compound and is provided for context on typical oral PK studies; specific GNF179 mouse PK data is not publicly available.[3] |

Experimental Protocols

Protocol 1: GNF179 Formulation for Oral Administration

For preclinical studies, a compound's formulation is critical for ensuring consistent delivery and absorption. Based on protocols for other imidazolopiperazines, the following vehicle is recommended.

-

Vehicle Composition:

-

Alternative Vehicle:

-

Preparation Steps:

-

Weigh the required amount of GNF179 powder based on the desired concentration and dosing volume (typically 5-10 mL/kg body weight).

-

If using the PEG300/D5W vehicle, first dissolve the GNF179 powder in PEG300. Gentle warming and vortexing may be required to fully dissolve the compound.

-

Once dissolved, add the D5W solution to the correct volume and mix thoroughly to create a homogenous solution.

-

Prepare the formulation fresh on the day of dosing.

-

Protocol 2: Standard Procedure for Oral Gavage in Mice

Oral gavage is a standard method for precise oral administration of compounds.

-

Materials:

-

Procedure:

-

Weigh the mouse to calculate the precise dosing volume (not to exceed 10 mL/kg).[5]

-

Properly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body. The head should be gently extended back to create a straight line through the neck and esophagus.[1]

-

Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[1]

-

Fill the syringe with the calculated volume of GNF179 formulation and attach the gavage needle.

-

Gently insert the needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If any resistance is felt, withdraw and re-insert.[1]

-

Once the needle reaches the pre-measured depth, slowly depress the syringe plunger to administer the solution.

-

Gently remove the needle along the same path of insertion.

-

Monitor the mouse for 5-10 minutes post-procedure for any signs of distress.[5]

-

Protocol 3: Plasmodium berghei 4-Day Suppressive Test

This is the standard preclinical test to determine the in vivo efficacy of blood-stage antimalarials.

-

Model: Swiss Webster or ICR mice.

-

Infection:

-

Obtain P. berghei (chloroquine-sensitive strain, e.g., ANKA) infected blood from a donor mouse with 20-30% parasitemia.

-

Dilute the infected blood in a suitable medium (e.g., Alsever's solution or saline) so that the final inoculum contains 1 x 10⁷ parasitized red blood cells in 0.2 mL.[6]

-

Inject each mouse intraperitoneally (IP) with 0.2 mL of the inoculum (Day 0).[6]

-

-

Treatment:

-

Efficacy Assessment:

-

On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Stain the smears with Giemsa.

-

Determine the percentage of parasitized red blood cells (% parasitemia) by counting at least 1000 total red blood cells under a microscope.

-

Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.[4]

-

Monitor mice daily for mean survival time.

-

Protocol 4: P. falciparum Efficacy Test in Humanized Mice

This model allows for the testing of compounds against the primary human malaria parasite.

-

Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human red blood cells (huRBCs).

-

Engraftment and Infection:

-

Engraft mice with human erythrocytes via daily intraperitoneal injections until a stable chimerism of >40% huRBCs is achieved.

-

Infect the engrafted mice by intravenous (IV) injection of P. falciparum (e.g., 3D7 strain) infected huRBCs.

-

Monitor parasitemia daily by Giemsa-stained blood smears until it reaches approximately 1-2%.

-

-

Treatment and Assessment:

-

Once the infection is established, initiate oral treatment with GNF179 as described in Protocol 2.

-

Administer treatment daily for 4-7 days.

-

Monitor parasitemia daily to determine the rate of parasite clearance.

-

Calculate efficacy based on the reduction in parasitemia compared to vehicle-treated controls.

-

Mandatory Visualizations

Caption: Proposed mechanism of action for GNF179 in Plasmodium.

Caption: Workflow for the P. berghei 4-day suppressive test.

Application Note 2: Evaluation in Cryptosporidium Infection Models (Hypothetical Application)

While GNF179 is primarily characterized as an antimalarial, its mechanism targeting fundamental cellular processes in apicomplexans suggests potential broader activity. Researchers may wish to evaluate GNF179 against Cryptosporidium, a related protozoan parasite that causes severe diarrheal disease.

Note: To date, there is no specific published data on the oral administration of GNF179 for treating cryptosporidiosis in mouse models. The following protocols are standard methods used to test novel compounds against Cryptosporidium parvum.[7][8]

Experimental Protocols

Protocol 5: Cryptosporidium parvum Infection in Neonatal Mice

Neonatal mice are highly susceptible to C. parvum infection and are a standard model for efficacy testing.

-

Model: Neonatal Swiss Webster or BALB/c mice (4-7 days old).[7]

-

Inoculum:

-

Obtain viable C. parvum oocysts (e.g., Iowa strain).

-

Prepare an inoculum of 1 x 10⁵ to 1 x 10⁶ oocysts in 50 µL of phosphate-buffered saline (PBS).

-

-

Infection:

-

Administer 50 µL of the oocyst suspension to each neonatal mouse via oral gavage using a flexible tube to prevent injury.

-

Return pups to their dam. The infection will establish in the small intestine.

-

-

Treatment:

-

Initiate oral treatment with GNF179 (formulated as in Protocol 1) at a designated time post-infection (e.g., 3 days post-infection).

-

Administer treatment daily for a specified duration (e.g., 7-10 consecutive days).[7]

-

-

Efficacy Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Collect the entire small intestine for histological analysis or the intestinal contents for oocyst counting.

-

Quantify the parasite burden by counting oocysts per intestinal section or via qPCR of parasite-specific genes.

-

Efficacy is determined by the reduction in parasite load compared to a vehicle-treated control group.[7][8]

-

Mandatory Visualization

Caption: Workflow for testing GNF179 in a neonatal mouse model of cryptosporidiosis.

References

- 1. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmv.org [mmv.org]

- 5. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of mangiferin against Cryptosporidium parvum in a neonatal mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

GNF179 for In Vivo Malaria Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF179, a potent imidazolopiperazine analog, has demonstrated significant promise as a preclinical antimalarial candidate. It exhibits activity against multiple life-cycle stages of Plasmodium parasites, including asexual blood stages, liver stages, and gametocytes, making it a potential tool for both treatment and transmission-blocking strategies. This document provides detailed application notes and protocols for the use of GNF179 in in vivo malaria studies, with a focus on dosage, experimental setup, and relevant biological pathways.

Introduction

GNF179 is a close analog of ganaplacide (KAF156), a compound that has advanced to clinical trials. Like other imidazolopiperazines, GNF179's mechanism of action is associated with the disruption of the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress.[1][2][3] This novel mechanism makes it a valuable research tool and a potential drug candidate, particularly in the context of emerging resistance to current antimalarial therapies. In vivo studies in murine models have established its efficacy in preventing and treating malaria infections.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of GNF179 in various experimental settings.

Table 1: In Vitro Efficacy of GNF179 against Plasmodium falciparum

| Parasite Strain | IC50 (nM) | Assay Type | Reference |

| Dd2 (chloroquine-resistant) | 3.1 ± 0.25 | SYBR Green I | [1] |

| NF54 (wild-type) | 5.5 ± 0.39 | SYBR Green I | [1] |

| KAD452-R3 (KAF156-resistant) | >1000 | SYBR Green I | [2] |

Table 2: In Vivo and Ex Vivo Efficacy of GNF179

| Study Type | Animal Model/System | Parasite Stage | Dosage/Concentration | Observed Effect | Reference |

| Prophylaxis | Mouse | Sporozoites | 10 mg/kg (single oral dose) | Prevention of malaria development | [1][2] |

| Transmission Blocking | Ex vivo direct membrane feeding assay | Gametocytes | 5 nM | Abolished oocyst formation | [4] |

Signaling Pathway and Mechanism of Action

GNF179 targets the secretory pathway of the Plasmodium parasite, leading to an accumulation of unfolded proteins in the endoplasmic reticulum and inducing ER stress. This disruption of protein trafficking is a key aspect of its antimalarial activity.

Caption: Mechanism of action of GNF179.

Experimental Protocols

This section provides a detailed protocol for a standard in vivo efficacy study of GNF179 using a Plasmodium berghei infection model in mice. This protocol is adapted from standard procedures for antimalarial drug testing.

Protocol 1: In Vivo Efficacy of GNF179 in P. berghei-infected Mice (4-Day Suppressive Test)

1. Materials:

-

Animals: Female Swiss Webster mice (or other suitable strain), 6-8 weeks old, weighing 20-25g.

-

Parasite: Chloroquine-sensitive Plasmodium berghei ANKA strain.

-

Drug Formulation:

-

GNF179 powder.

-

Vehicle for oral administration (e.g., 7% Tween 80, 3% ethanol in water).

-

-

Equipment:

-

Standard animal housing facilities.

-

Oral gavage needles.

-

Microscope with oil immersion lens.

-

Giemsa stain.

-

Microscope slides.

-

Micropipettes and tips.

-

Syringes and needles for parasite injection.

-

2. Experimental Workflow:

Caption: Workflow for in vivo efficacy testing.

3. Detailed Procedure:

-

Animal Acclimatization: House mice in a controlled environment (22-25°C, 12h light/dark cycle) with free access to food and water for at least 7 days before the experiment.

-

Parasite Inoculum Preparation: a. Passage the P. berghei strain in a donor mouse. b. When parasitemia reaches 20-30%, collect blood via cardiac puncture into a tube containing an anticoagulant (e.g., heparin). c. Dilute the infected blood with normal saline to achieve a final concentration of 1x10^8 infected red blood cells (iRBCs) per mL.

-

Infection of Experimental Animals (Day 0): a. Randomly group the mice (e.g., 5 mice per group: vehicle control, positive control, and GNF179 treatment groups). b. Infect each mouse intraperitoneally (i.p.) with 0.2 mL of the prepared inoculum (containing 1x10^7 iRBCs).

-

Drug Administration (Days 0-3): a. Prepare fresh formulations of GNF179 in the vehicle at the desired concentrations (e.g., 1, 5, 10, 20 mg/kg). A positive control group should receive a standard antimalarial like chloroquine. b. Two hours after infection on Day 0, administer the first dose of GNF179 or vehicle to the respective groups via oral gavage. c. Continue daily oral administration for the next three consecutive days (Day 1, 2, and 3).

-

Parasitemia Determination (Day 4): a. On Day 4, collect a drop of blood from the tail of each mouse. b. Prepare a thin blood smear on a microscope slide, air dry, and fix with methanol. c. Stain the smear with Giemsa stain. d. Examine the slides under a microscope with an oil immersion lens (100x objective). e. Calculate the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs.

-

Data Analysis: a. Calculate the average parasitemia for each group. b. Determine the percentage of parasite suppression for each treatment group using the following formula: % Suppression = [ (Average parasitemia of vehicle control - Average parasitemia of treated group) / Average parasitemia of vehicle control ] x 100

Conclusion

GNF179 is a valuable tool for in vivo malaria research, demonstrating potent prophylactic and transmission-blocking activity. The provided protocols offer a framework for conducting efficacy studies. Researchers should optimize these protocols based on their specific experimental goals and available resources. Further investigation into the dose-response relationship and pharmacokinetic/pharmacodynamic profile of GNF179 will be crucial for its potential development as a clinical candidate.

References

GNF179: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF179 is a potent, orally active antimalarial compound belonging to the imidazolopiperazine (IZP) class. It has demonstrated significant activity against multiple life stages of Plasmodium parasites, including asexual blood stages and gametocytes, making it a promising candidate for both treatment and transmission-blocking strategies in the fight against malaria.[1][2] This document provides detailed application notes on the solubility and preparation of GNF179 for experimental use, along with protocols for in vitro and in vivo studies.

Physicochemical Properties and Solubility

GNF179 is an optimized 8,8-dimethyl imidazolopiperazine analog.[1] Proper dissolution and formulation are critical for ensuring accurate and reproducible experimental results. GNF179 is soluble in various organic solvents and can be formulated for aqueous delivery using specific vehicle compositions.

Solubility Data

| Solvent/Vehicle | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (233.70 mM) | Requires sonication to aid dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.86 mM) | Forms a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.86 mM) | Forms a clear solution.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.86 mM) | Forms a clear solution.[1] |

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Mechanism of Action

GNF179 exerts its antimalarial effect by targeting the parasite's intracellular secretory pathway.[3][4] Treatment with GNF179 leads to endoplasmic reticulum (ER) stress, inhibition of protein trafficking, and disruption of lipid homeostasis.[3][4] A key molecular target contributing to the mechanism of action of imidazolopiperazines is believed to be SEY1, a dynamin-like GTPase essential for maintaining the architecture of the ER.[5][6] By binding to and inhibiting the GTPase activity of Plasmodium SEY1, GNF179 disrupts ER function, ultimately leading to parasite death.[5][6]

Caption: Proposed mechanism of action of GNF179 in Plasmodium.

Experimental Protocols

Protocol 1: Preparation of GNF179 Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of GNF179 in DMSO, suitable for use in cell-based assays such as Plasmodium falciparum growth inhibition assays.

Materials:

-

GNF179 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Allow the GNF179 powder vial to equilibrate to room temperature before opening.

-

Weigh the required amount of GNF179 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 1 mg of GNF179 with a molecular weight of 427.58 g/mol , add 233.87 µL of DMSO).

-

Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]

Protocol 2: In Vitro Asexual Blood Stage Antimalarial Assay (SYBR Green I)

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of GNF179 against the asexual blood stages of P. falciparum.

Caption: Workflow for an in vitro antimalarial assay.

Materials:

-

GNF179 stock solution (10 mM in DMSO)

-

P. falciparum culture (synchronized to ring stage)

-

Complete parasite culture medium (e.g., RPMI 1640 with supplements)

-

Human erythrocytes (O+)

-

96-well black, clear-bottom microplates

-

Lysis buffer with SYBR Green I dye

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the GNF179 stock solution in complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

-

Adjust the synchronized P. falciparum culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

-

Add the parasite suspension to the wells containing the GNF179 dilutions. Include drug-free (vehicle control) and parasite-free (background control) wells.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[7]

-

After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm, respectively).

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 3: Preparation of GNF179 Formulation for In Vivo Oral Administration (Rodent Model)

This protocol describes the preparation of a GNF179 formulation suitable for oral gavage in mice, based on a common vehicle composition.

Materials:

-

GNF179 powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-